REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:9][N:8]([C:10]([CH:12]2[CH2:14][CH2:13]2)=[O:11])[CH2:7]1)C.O.[NH2:17][NH2:18]>C(O)C>[CH:12]1([C:10]([N:8]2[CH2:9][CH:6]([CH2:5][C:4]([NH:17][NH2:18])=[O:3])[CH2:7]2)=[O:11])[CH2:14][CH2:13]1 |f:1.2|
|
Name
|
|
Quantity
|
0.433 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1CN(C1)C(=O)C1CC1)=O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round bottom flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser under nitrogen
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The residue was then concentrated down from methanol
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered through sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a colorless oil
|
Type
|
DISSOLUTION
|
Details
|
was dissolved again in dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered through sodium sulfate
|
Type
|
WASH
|
Details
|
rinsing with additional dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated under high vacuum pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)N1CC(C1)CC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.316 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |